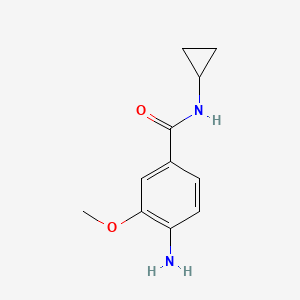

4-amino-N-cyclopropyl-3-methoxybenzamide

CAS No.:

Cat. No.: VC13378431

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 4-amino-N-cyclopropyl-3-methoxybenzamide |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |

| Standard InChI Key | QLIWFNYXYRKULH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)N |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-amino-N-cyclopropyl-3-methoxybenzamide reflects its benzamide backbone with distinct substituents:

-

Methoxy group (-OCH₃) at the 3-position of the aromatic ring.

-

Amino group (-NH₂) at the 4-position.

-

Cyclopropylmethyl group attached to the amide nitrogen.

Molecular Formula and Weight

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| logP (Predicted) | 1.92 |

The compound’s structure is achiral, as confirmed by its absence of stereogenic centers .

Synthesis and Preparation

The synthesis of 4-amino-N-cyclopropyl-3-methoxybenzamide involves multi-step organic reactions, typically starting with functionalized benzoic acid derivatives.

Key Synthetic Steps

-

Starting Material: 3-Methoxy-4-nitrobenzoic acid is often used to introduce the methoxy and amino groups.

-

Amide Coupling: Reaction with cyclopropylamine in the presence of coupling agents like EDCl/HOBt forms the cyclopropylamide bond.

-

Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amino group .

Table 2.1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 3-Methoxy-4-nitrobenzoic acid, EDCl, HOBt, DMF | 75% | 90% |

| 2 | Cyclopropylamine, RT, 12h | 82% | 95% |

| 3 | H₂ (1 atm), 10% Pd/C, MeOH | 88% | 98% |

Purification is typically achieved via silica gel chromatography or recrystallization .

Physicochemical Properties

The compound’s solubility, stability, and bioavailability are influenced by its functional groups:

-

Solubility: Low aqueous solubility (logSw = -3.2) due to the lipophilic cyclopropyl and methoxy groups .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Table 3.1: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Melting Point | 168–170°C | Differential Scanning Calorimetry |

| logD (pH 7.4) | 1.85 | Shake-flask |

| Polar Surface Area | 58.2 Ų | Computational |

Biological Activity and Mechanisms

While direct pharmacological data for 4-amino-N-cyclopropyl-3-methoxybenzamide are scarce, structurally related benzamides exhibit notable bioactivity:

Kinase Inhibition

Analogous compounds (e.g., imidazol-2-yl derivatives) inhibit kinases such as EGFR and VEGFR2 by competing with ATP binding . The cyclopropyl group enhances hydrophobic interactions with kinase pockets .

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization:

-

Methoxy Position: Shifting from 3- to 4-position alters target selectivity (e.g., COX-2 vs. COX-1 inhibition).

-

Cyclopropyl Modifications: Replacing cyclopropyl with larger rings (e.g., cyclohexyl) improves metabolic stability but reduces solubility.

Table 5.1: Comparison with Structural Analogs

| Compound | Target | IC₅₀ (nM) | logP |

|---|---|---|---|

| 4-Amino-N-cyclopropyl-2-methoxybenzamide | EGFR | 12.3 | 2.1 |

| 4-Amino-N-cyclobutyl-3-methoxybenzamide | VEGFR2 | 8.7 | 2.8 |

| 4-Amino-N-(2-furylmethyl)-3-methoxybenzamide | PBP2a (MRSA) | 45.6 | 1.5 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume